molecular formula C7H4BrF3 B136787 2,4,6-Trifluorobenzyl bromide CAS No. 151411-98-2

2,4,6-Trifluorobenzyl bromide

Cat. No.: B136787
CAS No.: 151411-98-2
M. Wt: 225.01 g/mol
InChI Key: SPPLWANVCVTGEQ-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzyl bromide is an organic compound with the chemical formula C7H4BrF3. It is a colorless liquid with a volatile and strong odor. The compound has a melting point of approximately -18°C and a boiling point of around 182°C. It is insoluble in water but has high solubility in some organic solvents . This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pesticides and certain drugs .

Chemical Reactions Analysis

2,4,6-Trifluorobenzyl bromide undergoes several types of chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.

    Common Reagents and Conditions: Typical reagents include strong bases or nucleophiles for substitution reactions. Conditions often involve organic solvents and controlled temperatures to ensure reaction specificity.

    Major Products: The products depend on the specific reaction and reagents used.

Scientific Research Applications

2,4,6-Trifluorobenzyl bromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trifluorobenzyl bromide involves its reactivity as a benzylating agent. It can react with nucleophiles to form benzyl derivatives, which can then interact with various molecular targets. The specific pathways and targets depend on the context of its use, such as in drug synthesis or biochemical studies .

Comparison with Similar Compounds

2,4,6-Trifluorobenzyl bromide can be compared with other fluorinated benzyl bromides:

Each of these compounds has unique properties and reactivity profiles, making them suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

2-(bromomethyl)-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPLWANVCVTGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380356
Record name 2,4,6-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151411-98-2
Record name 2,4,6-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorobenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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